Dicarbonylcyclopentadienylcobalt(I)

Catalog No.
S1797505
CAS No.
12078-25-0
M.F
C7H5CoO2 5*
M. Wt
180.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicarbonylcyclopentadienylcobalt(I)

CAS Number

12078-25-0

Product Name

Dicarbonylcyclopentadienylcobalt(I)

Molecular Formula

C7H5CoO2 5*

Molecular Weight

180.05

Catalyst for Cyclotrimerization of Alkynes

One of the primary applications of CpCo(CO)2 is as a catalyst for the cyclotrimerization of alkynes. This reaction involves the conversion of three alkyne molecules into a six-membered ring structure. CpCo(CO)2 facilitates this process by activating the alkynes and guiding their assembly into the cyclic product. This reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and advanced materials .

Precursor for Organometallic Synthesis

CpCo(CO)2 serves as a versatile precursor for the synthesis of other organometallic compounds. Its reactive cobalt center and readily displaceable carbonyl ligands allow for the introduction of various organic groups and functionalities. Researchers utilize CpCo(CO)2 as a starting material to prepare a wide range of organocobalt complexes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry .

Material Science Applications

The unique chemical properties of CpCo(CO)2 make it a potential candidate for various material science applications. Studies have explored its use in thin-film deposition processes for the development of functional materials with specific electronic, magnetic, or optical properties. Additionally, research is ongoing to investigate the potential of CpCo(CO)2 derivatives in the design of novel catalysts for energy conversion and storage technologies .

Dicarbonylcyclopentadienylcobalt(I) is an organocobalt compound with the chemical formula (C5H5)Co(CO)2(C_5H_5)Co(CO)_2. It is a member of the class of half-sandwich complexes, characterized by the presence of a cyclopentadienyl ring coordinated to a cobalt center along with two carbonyl ligands. This compound typically appears as a dark red liquid that is sensitive to air and moisture, making it necessary to handle it under inert atmospheres or in vacuum conditions. Its molecular structure includes one cyclopentadienyl ring bound in an η^5 manner, which contributes to its unique properties and reactivity .

  • Toxicity: Highly toxic upon ingestion, inhalation, or skin contact [].
  • Flammability: Flammable liquid with a flash point of 26-27 °C [].
  • Reactivity: Reacts with strong oxidizing agents and air, releasing toxic fumes [].

Safety Precautions:

  • Handle CpCo(CO)2 under a fume hood while wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators [].
  • Store the compound in a cool, dry, and well-ventilated place in sealed containers [].

Dicarbonylcyclopentadienylcobalt(I) is known for its catalytic properties, particularly in the cyclotrimerization of alkynes. The reaction mechanism involves the dissociation of one carbonyl ligand to form a bis(alkyne) intermediate. The general reaction can be represented as follows:

(C5H5)Co(CO)2+2R2C2(C5H5)Co(R2C2)2+2CO(C_5H_5)Co(CO)_2+2R_2C_2\rightarrow (C_5H_5)Co(R_2C_2)_2+2CO

This compound also facilitates the formation of pyridines from mixtures of alkynes and nitriles. Additionally, reduction of dicarbonylcyclopentadienylcobalt(I) with sodium yields a dinuclear radical that can react with alkyl halides to form dialkyl complexes, which subsequently produce ketones through carbonylation .

Dicarbonylcyclopentadienylcobalt(I) can be synthesized through several methods:

  • Reaction with Cobalt Carbonyl: The most common method involves reacting cobalt carbonyl with cyclopentadiene:
    Co2(CO)8+2C5H62(C5H5)Co(CO)2+H2+4COCo_2(CO)_8+2C_5H_6\rightarrow 2(C_5H_5)Co(CO)_2+H_2+4CO
  • High-Pressure Carbonylation: Another method includes the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene):
    Co(C5H5)2+2CO(C5H5)Co(CO)2+C5H6Co(C_5H_5)_2+2CO\rightarrow (C_5H_5)Co(CO)_2+C_5H_6

These methods highlight the versatility in synthesizing this compound under different conditions .

Dicarbonylcyclopentadienylcobalt(I) finds applications primarily in catalysis. It is employed in:

  • Cyclotrimerization Reactions: Catalyzing the formation of complex organic molecules from simpler alkyne substrates.
  • Organic Synthesis: Serving as a precursor for various cobalt-containing compounds and intermediates in organic synthesis.

Additionally, it has been studied for its potential use in electrochemical applications due to its unique redox properties .

Recent studies have investigated the electrochemical behavior of dicarbonylcyclopentadienylcobalt(I), particularly how ionic liquid media can influence its oxidation mechanisms. This research highlights the compound's potential utility in electrochemical applications and provides insights into its interaction with other chemical species .

Dicarbonylcyclopentadienylcobalt(I) shares similarities with several other organometallic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
PentamethylcyclopentadienylcobaltC10H15CoO2C_{10}H_{15}CoO_{2}Higher steric hindrance due to methyl substituents.
Cyclopentadienylrhodium dicarbonylC5H5Rh(CO)2C_{5}H_{5}Rh(CO)_{2}Similar structure but with rhodium as the metal.
Cyclopentadienyliumiridium dicarbonylC5H5Ir(CO)2C_{5}H_{5}Ir(CO)_{2}Contains iridium; known for different catalytic properties.

Dicarbonylcyclopentadienylcobalt(I) is unique due to its specific reactivity patterns and catalytic capabilities, particularly in alkyne cyclotrimerization reactions, which may not be as pronounced in its analogs .

Dates

Modify: 2023-08-15

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